molecular formula C13H10N4OS B7618731 4-pyrazol-1-yl-N-(1,3-thiazol-2-yl)benzamide

4-pyrazol-1-yl-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B7618731
M. Wt: 270.31 g/mol
InChI Key: DBWNZXMDIRQQIH-UHFFFAOYSA-N
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Description

4-pyrazol-1-yl-N-(1,3-thiazol-2-yl)benzamide is a heterocyclic compound that incorporates both pyrazole and thiazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound is of interest in various fields, including pharmaceuticals and organic synthesis, due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-pyrazol-1-yl-N-(1,3-thiazol-2-yl)benzamide typically involves the formation of the pyrazole and thiazole rings followed by their coupling with a benzamide moiety. One common method is the Knoevenagel condensation, which involves the reaction of a pyrazole derivative with a thiazole derivative under basic conditions . The reaction is often carried out in the presence of a catalyst such as piperidine and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

4-pyrazol-1-yl-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole or thiazole rings .

Scientific Research Applications

4-pyrazol-1-yl-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-pyrazol-1-yl-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in cancer cell proliferation or inflammation pathways . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-pyrazol-1-yl-N-(1,3-thiazol-2-yl)benzamide is unique due to its combined pyrazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential therapeutic applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-pyrazol-1-yl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS/c18-12(16-13-14-7-9-19-13)10-2-4-11(5-3-10)17-8-1-6-15-17/h1-9H,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWNZXMDIRQQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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